molecular formula C12H10BrNO2 B1361277 Ethyl 3-(2-bromophenyl)-2-cyanoacrylate CAS No. 59803-32-6

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

Cat. No.: B1361277
CAS No.: 59803-32-6
M. Wt: 280.12 g/mol
InChI Key: XJDUYGRZQWFBHZ-JXMROGBWSA-N
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Description

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features a bromophenyl group, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, ethyl 3-phenyl-2-cyanoacrylate, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.

    Esterification: The cyanoacrylate group is esterified with ethanol to form the ethyl ester.

The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Polymerization: The cyanoacrylate group can undergo polymerization to form long-chain polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.

    Polymerization: Initiators such as heat, light, or chemical catalysts.

Major Products

    Nucleophilic Substitution: Substituted cyanoacrylates with various functional groups.

    Hydrolysis: 3-(2-bromophenyl)-2-cyanoacrylic acid.

    Polymerization: Polycyanoacrylate polymers.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate has several scientific research applications:

    Adhesives: Used in the development of strong adhesives for medical and industrial use.

    Polymer Chemistry: Studied for its polymerization properties to create new materials.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: Investigated for its potential use in drug delivery systems and tissue engineering.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)-2-cyanoacrylate primarily involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group can rapidly polymerize in the presence of moisture, leading to the formation of a solid adhesive layer. The bromophenyl group can influence the reactivity and stability of the compound, making it suitable for specific applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-bromophenyl)-2-cyanoacrylate: Similar structure but with a methyl ester group.

    Ethyl 3-(4-bromophenyl)-2-cyanoacrylate: Bromine atom at the para position.

    Ethyl 3-(2-chlorophenyl)-2-cyanoacrylate: Chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom at the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUYGRZQWFBHZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233491
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103457-27-8, 59803-32-6
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103457-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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